molecular formula C15H14ClFN4O2S2 B1665884 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one

5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one

Cat. No.: B1665884
M. Wt: 400.9 g/mol
InChI Key: KHTUORKUWBDRBX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

AZ10397767, also known as 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one, is a potent antagonist of the CXCR2 receptor . The CXCR2 receptor is a chemokine receptor primarily expressed on leukocytes, endothelial cells, and cancer cells .

Mode of Action

AZ10397767 interacts with the CXCR2 receptor, effectively blocking its activity. This interaction attenuates the activation of the NF-κB transcriptional activity, which is often induced by chemotherapeutic agents like oxaliplatin .

Biochemical Pathways

The primary biochemical pathway affected by AZ10397767 is the CXCL8-CXCR2 signaling pathway . By inhibiting the CXCR2 receptor, AZ10397767 disrupts this pathway, leading to a decrease in NF-κB activity and CXCL8 expression . This disruption can enhance the cytotoxicity of certain chemotherapeutic agents and potentiate apoptosis in androgen-independent prostate cancer (AIPC) cells .

Pharmacokinetics

AZ10397767 is orally bioavailable . .

Result of Action

The inhibition of the CXCR2 receptor by AZ10397767 leads to a decrease in the number of neutrophils infiltrating into tumors in both in vitro and in vivo models . This results in delayed tumor growth . Additionally, AZ10397767 has been shown to increase the cytotoxicity of oxaliplatin and potentiate oxaliplatin-induced apoptosis in AIPC cells .

Action Environment

The efficacy and stability of AZ10397767 can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the compound’s cytotoxic effects . .

Preparation Methods

The synthesis of AZ 10397767 involves several steps, starting with the preparation of the core thiazolo[4,5-d]pyrimidin-2(3H)-one structure . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AZ 10397767 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTUORKUWBDRBX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 2
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 6
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one

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